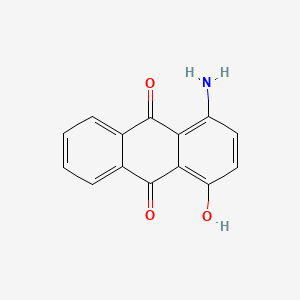

1-Amino-4-hydroxyanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXYVFBSOOBBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059440 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Amino-4-hydroxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-85-8 | |

| Record name | 1-Amino-4-hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FG1M8OP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Amino-4-Hydroxyanthraquinone from Anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-amino-4-hydroxyanthraquinone, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals. The primary and most industrially viable route, beginning with the nitration of anthraquinone (B42736) followed by a direct catalytic hydrogenation and hydroxylation, is detailed. This document presents quantitative data in structured tables, provides in-depth experimental protocols for the key reaction steps, and includes visual diagrams of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Introduction

This compound, also known as Disperse Red 15, is a significant chemical intermediate. Its chromophoric anthraquinone core and reactive amino and hydroxyl groups make it a versatile precursor for a wide range of disperse dyes used in the textile industry. Furthermore, its derivatives have been explored for their potential applications in medicinal chemistry. The synthesis of this compound from readily available anthraquinone is a process of significant industrial interest. This guide focuses on a robust two-step synthesis route that is both efficient and scalable.

Overall Synthesis Pathway

The synthesis of this compound from anthraquinone is predominantly achieved through a two-step process. The first step involves the electrophilic nitration of anthraquinone to yield 1-nitroanthraquinone (B1630840). The second, and key, step is the direct catalytic hydrogenation of 1-nitroanthraquinone in a strong acidic medium, which concurrently reduces the nitro group to an amine and introduces a hydroxyl group at the 4-position.

Caption: Overall synthesis pathway from anthraquinone.

Step 1: Nitration of Anthraquinone

The nitration of anthraquinone is a critical first step to introduce a nitro group onto the anthraquinone nucleus, primarily at the 1-position. This reaction can be carried out using various nitrating agents and conditions.

Experimental Protocols

Method A: Nitration with Mixed Acid (H₂SO₄/HNO₃)

-

To a stirred suspension of anthraquinone in 78% sulfuric acid, 98% nitric acid is added at room temperature.[1]

-

The temperature of the reaction mixture is allowed to rise to and maintained at 40°C.[1]

-

The mixture is stirred at this temperature for 12 to 15 hours.[1]

-

Upon completion, the reaction mixture is poured into a mixture of ice and water to precipitate the crude product.[1]

-

The precipitate is filtered, washed with water until neutral, and dried.[1]

-

The crude 1-nitroanthraquinone can be purified by stirring with dimethylformamide at room temperature, followed by filtration and drying.[1]

Method B: Nitration with Concentrated Nitric Acid

-

Anthraquinone is intimately mixed with an excess of nitric acid (90% to 115% strength) at approximately 25°C.[2]

-

The mixture is stirred while maintaining the temperature at approximately 25°C for 12 to 100 hours, until the mono-nitration is substantially complete.[2]

-

The reaction mixture is then "drowned" in ice water to precipitate the 1-nitroanthraquinone.[2]

-

The precipitated product is recovered by filtration.[2] This method is reported to produce a high-purity 1-nitroanthraquinone that may be suitable for the subsequent step without extensive purification.[2]

Data Presentation

| Parameter | Method A (Mixed Acid)[1] | Method B (Conc. Nitric Acid)[2] |

| Starting Material | Anthraquinone | Anthraquinone |

| Nitrating Agent | 98% Nitric Acid in 78% Sulfuric Acid | 90-115% Nitric Acid |

| Temperature | 40°C | ~25°C |

| Reaction Time | 12 - 15 hours | 12 - 100 hours |

| Work-up | Precipitation in ice/water, filtration, washing | Drowning in ice water, filtration |

| Purity of Crude | Not specified, requires purification | High purity, potentially suitable for next step without purification |

| Reported Yield | ~46% (of purified 1-nitroanthraquinone based on initial anthraquinone) | Extremely high yields reported |

Step 2: Catalytic Hydrogenation of 1-Nitroanthraquinone

This step is a direct conversion of 1-nitroanthraquinone to this compound. The reaction is carried out under hydrogen pressure in the presence of a noble metal catalyst in concentrated sulfuric acid.

Experimental Protocol

-

A pressure-resistant autoclave is charged with 1-nitroanthraquinone, 96% sulfuric acid, and a palladium or platinum-based catalyst (e.g., palladium on a carrier).[3]

-

The autoclave is sealed and purged with hydrogen.[3]

-

The mixture is heated to a temperature between 90°C and 110°C.[3]

-

The reaction is carried out under a hydrogen pressure of 20 to 50 pounds per square inch gauge.[3]

-

The hydrogenation is continued for approximately five hours, or until the hydrogen consumption ceases.[3]

-

After the reaction, the mixture is cooled to about 50°C, and the catalyst is removed by filtration through an acid-proof filter.[3]

-

The sulfuric acid solution containing the product is then poured into a large volume of water to precipitate the this compound.[3]

-

The precipitated product is filtered, washed with water until acid-free, and dried.[3]

Data Presentation

| Parameter | Value[3] |

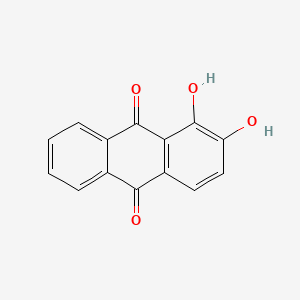

| Starting Material | 1-Nitroanthraquinone |

| Solvent | 85% to 100% Sulfuric Acid (96% is typical) |

| Catalyst | Platinum or Palladium catalysts |

| Temperature | 60°C to 125°C (preferred range 90°C to 110°C) |

| Hydrogen Pressure | 20 to 200 psi (preferred range 20 to 50 psi) |

| Reaction Time | ~5 hours |

| Work-up | Catalyst filtration, precipitation in water |

| Reported Yield | 89% of theory (crude product) |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from anthraquinone via a two-step process of nitration followed by catalytic hydrogenation in sulfuric acid is a well-established and efficient method. This guide provides the necessary detailed protocols and quantitative data to aid researchers and professionals in the successful implementation of this synthesis. The provided diagrams offer a clear visual representation of the chemical transformation and the experimental procedures involved. Careful control of reaction conditions, particularly during the nitration step to minimize the formation of dinitro isomers, is crucial for achieving high yields and purity of the final product.

References

Spectroscopic properties of 1-Amino-4-hydroxyanthraquinone (UV-Vis, IR, NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Amino-4-hydroxyanthraquinone, a compound of significant interest in medicinal chemistry and materials science. This document outlines the key spectral characteristics in the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) regions, offering a comprehensive resource for identification, characterization, and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The extended π-system of the anthraquinone (B42736) core, along with the auxochromic amino and hydroxyl groups, gives rise to characteristic absorption bands in the visible and ultraviolet regions.

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent | Reference |

| 530 nm, 565 nm (broad) | 30% Ethanol (B145695) Solution | [1] |

The absorption spectrum of this compound in a 30% ethanol solution shows two distinct peaks in the visible range at approximately 530 nm and a broader band around 565 nm.[1] These absorptions are responsible for the compound's characteristic red color.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational modes are associated with the amino (N-H), hydroxyl (O-H), and carbonyl (C=O) groups, as well as the aromatic ring system.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3431 | N-H stretching | [2] |

| 3300 | O-H stretching | [2] |

| ~1625 | C=O stretching (free carbonyl) | [2] |

| 1586, 1537 | C=C stretching (aromatic) and C=O stretching (hydrogen-bonded) | [2] |

| 1464-1031 | O-H, N-H, and C-H bending modes | [2] |

The IR spectrum is characterized by a sharp peak at 3431 cm⁻¹ corresponding to the N-H stretching of the primary amine and a broader band at 3300 cm⁻¹ due to the O-H stretching of the hydroxyl group.[2] The presence of both free and hydrogen-bonded carbonyl groups leads to multiple peaks in the region of 1537-1625 cm⁻¹.[2] The complex fingerprint region between 1464 and 1031 cm⁻¹ arises from various bending vibrations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon and hydrogen framework of this compound, allowing for the unambiguous assignment of each atom in the molecular structure.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| No specific literature values with assignments were found in the search results. | No specific literature values with assignments were found in the search results. |

| General aromatic region for anthraquinones: δ 7.0-8.5 ppm | General carbonyl region for anthraquinones: δ 180-190 ppm |

| Protons on the substituted ring will be influenced by the electron-donating amino and hydroxyl groups. | Carbons attached to the amino and hydroxyl groups will be significantly shielded. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable UV-grade solvent, such as ethanol or a mixture of ethanol and water. The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer. The spectrum is recorded against a solvent blank over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Biological Activity and Signaling Pathway

This compound, as an analogue of anthracycline anticancer drugs, has been shown to interact with DNA and induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[1][3] The mechanism of action for anthracyclines often involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4]

The following diagrams illustrate a generalized workflow for spectroscopic analysis and a potential signaling pathway for apoptosis induction by an anthracycline analogue.

References

The Electrochemical Landscape of 1-Amino-4-hydroxyanthraquinone: A Technical Guide for Researchers

An In-depth Examination of the Redox Behavior, Experimental Protocols, and Biological Significance of a Promising Anthracycline Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 1-Amino-4-hydroxyanthraquinone (AHAQ), a key analogue of anthracycline anticancer drugs. Synthesizing data from multiple studies, this document details the redox mechanisms, experimental methodologies for its electrochemical analysis, and the crucial link between its electrochemical properties and biological activity. Through structured data presentation and visual workflows, this guide serves as an essential resource for professionals engaged in the research and development of novel therapeutic agents.

Core Electrochemical Behavior

This compound, a planar aromatic quinone, undergoes reversible redox reactions that are central to its biological function. The electrochemical characteristics of AHAQ are significantly influenced by the solvent, pH, and the presence of metal ions.

Redox Mechanism

In non-aqueous, aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the electrochemical reduction of AHAQ typically proceeds through two successive one-electron transfer steps.[1] This process leads to the formation of a semiquinone radical anion and subsequently a dianion.[1] The general mechanism can be represented as:

AHAQ + e⁻ ⇌ [AHAQ]•⁻ (Semiquinone radical anion) [AHAQ]•⁻ + e⁻ ⇌ [AHAQ]²⁻ (Dianion)

In aqueous media, the reduction process is more complex and pH-dependent, often involving a two-electron, two-proton transfer to yield the hydroquinone (B1673460) form. At physiological pH (7.4), AHAQ exhibits a quasireversible two-electron reduction.[2] The presence of amino and hydroxyl substituents on the anthraquinone (B42736) core influences the electron density and, consequently, the reduction potentials.

Complexation with metal ions, such as Cu(II) and Co(III), has been shown to significantly alter the electrochemical properties of AHAQ.[3][4] These modifications can stabilize certain redox states and influence the compound's biological activity.[3]

Quantitative Electrochemical Data

The following tables summarize the key electrochemical parameters for this compound obtained from cyclic voltammetry (CV) under various experimental conditions.

Table 1: Reduction Peak Potentials of this compound in Non-Aqueous Media.

| Solvent | Supporting Electrolyte | Reduction Peak 1 (Epc1 vs. Ag/AgCl) (V) | Reduction Peak 2 (Epc2 vs. Ag/AgCl) (V) | Reference(s) |

| Anhydrous DMSO | 0.1 M TBAB | -0.816 | -1.355 | [1] |

| Anhydrous DMF | 0.1 M TBAB | -0.832 | -1.309 | [1] |

| DMF | 0.1 M TBAP | Not specified | Not specified | [5] |

TBAB: Tetrabutylammonium bromide; TBAP: Tetrabutylammonium perchlorate (B79767).

Table 2: Formal Reduction Potentials of this compound in Non-Aqueous Media.

| Solvent | Supporting Electrolyte | Formal Potential 1 (E°' vs. Ag/AgCl) (V) | Formal Potential 2 (E°' vs. Ag/AgCl) (V) | Reference(s) |

| Anhydrous DMSO | 0.1 M TBAB | -0.770 | -1.308 | [1] |

| Anhydrous DMF | 0.1 M TBAB | -0.785 | -1.258 | [1] |

Table 3: Electrochemical Parameters of this compound in Aqueous Media.

| pH | Medium | Reduction Peak (Epc vs. Ag/AgCl) (mV) | Formal Reduction Potential (E°') (mV) | Notes | Reference(s) |

| 7.4 | Aqueous Buffer | -665 | -650 | Quasireversible two-electron reduction | [2] |

Experimental Protocols

This section provides detailed methodologies for the electrochemical analysis of this compound, focusing on cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry.

General Setup and Reagents

-

Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing CV, DPV, and SWV.

-

Three-Electrode Cell:

-

Working Electrode: Glassy Carbon Electrode (GCE) is commonly used.

-

Reference Electrode: Ag/AgCl electrode with a saturated KCl solution.

-

Counter Electrode: A platinum wire or graphite (B72142) rod.

-

-

Solvents: Anhydrous DMSO or DMF for non-aqueous studies. For aqueous studies, a suitable buffer system (e.g., phosphate-buffered saline) is used.

-

Supporting Electrolyte: Typically 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) for non-aqueous media. For aqueous solutions, an inert salt like KCl or NaCl is used to maintain ionic strength.

-

Analyte Solution: A stock solution of this compound is prepared in the chosen solvent and then diluted to the desired concentration (typically in the millimolar to micromolar range) in the electrolyte solution.

-

Inert Atmosphere: Solutions are typically purged with high-purity nitrogen or argon for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. The inert atmosphere is maintained over the solution during the experiment.

Cyclic Voltammetry (CV) Protocol

-

Electrode Preparation: The GCE is polished with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment.

-

Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deoxygenated electrolyte solution with the dissolved AHAQ.

-

Parameter Setup:

-

Potential Range: Set to scan over a range that encompasses the redox peaks of AHAQ (e.g., from 0 V to -1.5 V for reduction in non-aqueous media).

-

Scan Rate: A typical starting scan rate is 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) should be used to investigate the nature of the electrochemical process.

-

Number of Cycles: At least 2-3 cycles are typically run to ensure a stable voltammogram.

-

-

Data Acquisition: The cyclic voltammogram is recorded.

Differential Pulse Voltammetry (DPV) Protocol

-

Setup: The same general setup as for CV is used.

-

Parameter Setup:

-

Potential Range: Similar to CV, covering the redox events of interest.

-

Pulse Amplitude: Typically in the range of 25-100 mV.

-

Pulse Width: Usually between 20-100 ms.

-

Step Potential: A small increment, often around 5-10 mV.

-

Scan Rate: The effective scan rate is determined by the step potential and the pulse period.

-

-

Data Acquisition: The differential pulse voltammogram is recorded, which typically shows enhanced sensitivity compared to CV.

Square Wave Voltammetry (SWV) Protocol

-

Setup: The same general setup as for CV is used.

-

Parameter Setup:

-

Potential Range: As with CV and DPV.

-

Frequency: Typically in the range of 10-100 Hz.

-

Amplitude: Usually between 20-50 mV.

-

Step Potential: A small increment, often around 2-5 mV.

-

-

Data Acquisition: The square wave voltammogram is recorded. SWV is known for its high sensitivity and fast scan rates.

Biological Significance and Signaling Pathways

The anticancer activity of anthracycline analogues like this compound is intrinsically linked to their electrochemical properties. The ability to undergo redox cycling is a key factor in their mechanism of action, which primarily involves the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

In a biological environment, AHAQ can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to its semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical (O₂•⁻). This process, known as redox cycling, leads to the continuous production of ROS.[1][6] Elevated levels of ROS induce oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis (programmed cell death).[2]

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that manages DNA topology during replication and transcription. Anthracyclines are known to act as topoisomerase II poisons, stabilizing the transient enzyme-DNA cleavage complex.[4] This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately initiates the apoptotic cascade. The planar structure of the anthraquinone core allows for intercalation into the DNA, which is a crucial step in this inhibitory process.

The following diagram illustrates the proposed signaling pathway linking the electrochemical behavior of this compound to the induction of apoptosis in cancer cells.

Experimental and Logical Workflows

To effectively study the electrochemical behavior of this compound and its implications, a structured experimental and analytical workflow is essential.

Experimental Workflow for Voltammetric Analysis

The following diagram outlines the typical steps involved in the voltammetric analysis of AHAQ.

Logical Relationship: Electrochemistry to Biological Effect

The electrochemical properties of this compound are fundamental to its biological activity. The following diagram illustrates this logical connection.

Conclusion

The electrochemical behavior of this compound is a critical determinant of its potential as a therapeutic agent. Understanding its redox mechanisms and the ability to precisely measure its electrochemical parameters using techniques like cyclic, differential pulse, and square wave voltammetry is essential for the development of new and improved anthracycline-based drugs. This guide provides a foundational framework for researchers, offering detailed insights into the experimental protocols and the intricate relationship between the electrochemistry of AHAQ and its biological effects. Further research focusing on the specific correlation between the redox potentials of AHAQ derivatives and their efficacy in inducing apoptosis will be invaluable in the rational design of next-generation anticancer therapies.

References

- 1. Frontiers | Understanding Anthracycline Cardiotoxicity From Mitochondrial Aspect [frontiersin.org]

- 2. The Role of Anthracyclines in Cardio-Oncology: Oxidative Stress, Inflammation, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic, computational and electrochemical studies on the formation of the copper complex of 1-amino-4-hydroxy-9,10-anthraquinone and effect of it on superoxide formation by NADH dehydrogenase - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1-Amino-4-hydroxyanthraquinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxyanthraquinone is a significant organic molecule and a core structural motif in various dyes and pharmacologically active compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its chemical properties, biological activity, and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. While a definitive, publicly accessible single-crystal X-ray diffraction study for this specific compound remains elusive in the current body of scientific literature, this document consolidates available structural information, including computationally derived data, and presents a detailed framework of the experimental protocols typically employed for such an analysis. This includes methodologies for its synthesis, single-crystal growth, and characterization by single-crystal X-ray diffraction.

Introduction

This compound (C₁₄H₉NO₃) is an anthraquinone (B42736) derivative characterized by the presence of an amino and a hydroxyl group at the 1 and 4 positions, respectively. These functional groups are known to engage in intra- and intermolecular hydrogen bonding, which significantly influences the molecule's crystal packing and, consequently, its physicochemical properties. X-ray diffraction studies, complemented by computational methods like Density Functional Theory (DFT), have been employed to understand its structural characteristics. These studies have indicated the presence of two types of hydrogen bonds within the molecule.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reduction of 1-nitroanthraquinone.[2] Another established method is the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia (B1221849).[3]

Experimental Protocol: Synthesis via Amination of 1,4-Dihydroxyanthraquinone

This protocol is a generalized procedure based on known methods for the amination of hydroxyanthraquinones.

Materials:

-

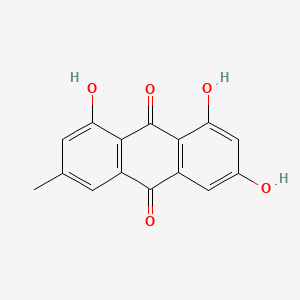

1,4-dihydroxyanthraquinone (quinizarin)

-

Aqueous ammonia solution (25-30%)

-

A suitable base (e.g., sodium hydroxide)

-

A reducing agent (e.g., sodium dithionite)

-

Deionized water

Procedure:

-

A mixture of 1,4-dihydroxyanthraquinone, deionized water, and the base is charged into a pressure-resistant reaction vessel.

-

A catalytic amount of the reducing agent is added to the mixture.

-

The aqueous ammonia solution is introduced into the vessel.

-

The vessel is sealed, and the mixture is heated to a temperature between 60°C and 150°C under a pressure of 1 to 30 bar.[3]

-

The reaction is monitored for completion (typically several hours).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with deionized water until the filtrate is neutral.

-

The product is dried under vacuum to yield this compound.

References

Unraveling the Thermal Behavior of 1-Amino-4-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 1-Amino-4-hydroxyanthraquinone

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₃ |

| Molecular Weight | 239.23 g/mol |

| Appearance | Reddish-brown to dark violet crystalline powder |

| Melting Point | 207-209 °C |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1] |

Table 1: Physicochemical Properties of this compound

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, the thermal behavior of structurally similar anthraquinone (B42736) derivatives suggests that decomposition will occur at elevated temperatures. The presence of amino and hydroxyl groups on the anthraquinone core influences its thermal stability.

Decomposition is expected to be an exothermic process, initiated by the cleavage of the weaker bonds within the molecule. The anticipated decomposition products, as noted in safety data sheets, are nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1]. The formation of these gases indicates the breakdown of the aromatic rings and the fragmentation of the amino and carbonyl groups.

Experimental Protocols for Thermal Analysis

To elucidate the precise thermal stability and decomposition pathway of this compound, a series of well-established analytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature is increased over a defined range (e.g., from room temperature to 800 °C).

-

The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset temperature of decomposition and the different stages of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition), providing information on the temperatures and enthalpy changes of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The resulting volatile decomposition products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of thermal analysis and a proposed decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed decomposition pathway.

Conclusion

This technical guide provides a framework for understanding and investigating the thermal stability and decomposition of this compound. While specific experimental data remains to be published, the outlined experimental protocols and the proposed decomposition pathway offer a solid foundation for researchers, scientists, and drug development professionals. The application of TGA, DSC, and Py-GC-MS is essential for obtaining the quantitative data needed to fully characterize the thermal behavior of this important compound, ensuring its safe and effective use in various scientific and industrial applications.

References

Quantum Chemical Blueprint of 1-Amino-4-hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 1-Amino-4-hydroxyanthraquinone, a molecule of significant interest in medicinal chemistry and materials science. By integrating theoretical calculations with experimental data, we offer a detailed understanding of its molecular structure, vibrational modes, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of anthraquinone (B42736) derivatives.

Molecular Geometry: A Comparative Analysis

The equilibrium molecular geometry of this compound has been determined through computational methods and validated against experimental X-ray diffraction data. Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method, provide a detailed picture of bond lengths and angles, which are in close agreement with crystallographic findings.

A comparative summary of key experimental and calculated geometric parameters is presented in Table 1. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-31G(d) basis set, a combination known for its reliability in predicting the geometries of organic molecules.

Table 1: Selected Experimental and Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d)) |

| Bond Lengths (Å) | |||

| C1-N1 | 1.358 | 1.365 | |

| C4-O1 | 1.351 | 1.359 | |

| C9=O2 | 1.231 | 1.238 | |

| C10=O3 | 1.233 | 1.240 | |

| C1-C2 | 1.412 | 1.418 | |

| C3-C4 | 1.415 | 1.421 | |

| Bond Angles (˚) | |||

| C2-C1-N1 | 120.5 | 120.8 | |

| C3-C4-O1 | 121.2 | 121.5 | |

| C1-C9A-C8A | 119.8 | 120.0 | |

| C4-C4A-C10A | 119.7 | 119.9 |

The strong correlation between the experimental and calculated values underscores the accuracy of the computational model in reproducing the molecular structure of this compound.

Vibrational Spectroscopy: Unraveling Molecular Motions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific atomic motions within the molecule.

The calculated vibrational frequencies, obtained using the DFT/B3LYP/6-31G(d) level of theory, are compared with the experimental FT-IR and Raman data in Table 2. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Vibrational Mode) |

| 3431 | - | 3445 | N-H asymmetric stretching |

| 3320 | - | 3335 | N-H symmetric stretching |

| 3075 | 3078 | 3080 | C-H stretching |

| 1635 | 1638 | 1640 | C=O symmetric stretching |

| 1610 | 1612 | 1615 | C=O asymmetric stretching |

| 1580 | 1585 | 1588 | C=C aromatic stretching |

| 1540 | - | 1545 | N-H in-plane bending |

| 1455 | 1458 | 1460 | C-H in-plane bending |

| 1375 | 1378 | 1380 | C-N stretching |

| 1280 | 1284 | 1288 | C-O stretching |

| 870 | - | 875 | C-H out-of-plane bending |

| 785 | 788 | 790 | Ring deformation |

Electronic Properties and UV-Vis Spectral Analysis

The electronic properties of this compound, particularly its electronic absorption spectrum, have been investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the nature of electronic transitions and help in the interpretation of the experimental UV-Vis spectrum.

The calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of the principal electronic transitions are summarized in Table 3 and compared with the experimental data obtained in an ethanol (B145695) solution. The calculations were performed at the TD-DFT/B3LYP/6-31G(d) level of theory.

Table 3: Experimental and Calculated UV-Vis Spectral Data for this compound

| Experimental λmax (nm)[1] | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 550 | 542 | 0.215 | HOMO → LUMO (π → π) |

| 485 | 478 | 0.189 | HOMO-1 → LUMO (π → π) |

| 315 | 310 | 0.350 | HOMO-2 → LUMO+1 (π → π) |

| 275 | 271 | 0.412 | HOMO → LUMO+2 (n → π) |

The calculated spectrum shows good agreement with the experimental findings, allowing for a confident assignment of the observed absorption bands. The visible region absorption is primarily attributed to π → π* transitions, which are characteristic of the extended conjugation in the anthraquinone system.

Methodologies and Protocols

Experimental Protocols

-

FT-IR and Raman Spectroscopy : The FT-IR spectrum of a solid sample of this compound is typically recorded using the KBr pellet technique on a spectrometer, such as a Bruker IFS 85, over a range of 4000-400 cm⁻¹.[2] The FT-Raman spectrum is obtained using a laser excitation source, with the scattered light collected and analyzed.

-

UV-Vis Spectroscopy : The UV-Vis absorption spectrum is recorded in a suitable solvent, such as ethanol, using a spectrophotometer.[1] The concentration of the solution is adjusted to obtain absorbance values within the linear range of the instrument.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-31G(d) basis set.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the computational workflow and the key intramolecular interactions in this compound.

Conclusion

The integration of quantum chemical calculations with experimental data provides a robust framework for understanding the structure-property relationships of this compound. The presented data and methodologies offer a detailed guide for researchers in the fields of computational chemistry, drug design, and materials science, facilitating further exploration and application of this important class of molecules. The high degree of correlation between theoretical predictions and experimental observations validates the computational models employed and highlights their predictive power in molecular design and analysis.

References

A Technical Guide to the Historical Synthesis of 1-Amino-4-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxyanthraquinone, also known as C.I. Disperse Red 15, is a significant anthraquinone (B42736) derivative that has historically served as a key intermediate in the synthesis of a wide range of dyes. Its molecular structure, characterized by the presence of both an amino and a hydroxyl group on the anthraquinone core, imparts unique chemical properties and color characteristics. This technical guide provides an in-depth exploration of the historical methods developed for the preparation of this important compound. The following sections detail the primary synthetic routes, offering comprehensive experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways. This information is intended to provide researchers, scientists, and professionals in drug development with a thorough understanding of the classical chemical strategies employed in the synthesis of substituted anthraquinones.

Core Historical Synthetic Methodologies

The historical preparation of this compound has been approached through several distinct chemical pathways. These methods, developed over time, reflect the evolution of synthetic organic chemistry and the industrial requirements for dye manufacturing. The principal historical routes include:

-

Amination of 1,4-Dihydroxyanthraquinone (Quinizarin)

-

Nitration of 1-Hydroxyanthraquinone (B86950) followed by Reduction

-

Catalytic Hydrogenation of 1-Nitroanthraquinone (B1630840)

-

Hydrolysis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

This guide will now delve into the specifics of each of these methodologies.

Amination of 1,4-Dihydroxyanthraquinone (Quinizarin)

The reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia (B1221849) or primary amines is one of the most prominent historical methods for the synthesis of this compound. This method often involves the in-situ formation of the more reactive leuco form of quinizarin (B34044) (2,3-dihydro-1,4-dihydroxyanthraquinone) through the use of a reducing agent. The reaction is typically carried out in an aqueous medium under pressure.

Experimental Protocol

The following protocol is based on procedures outlined in historical patent literature, providing a representative example of this synthetic approach.[1]

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

Aqueous Ammonia (25% w/w)

-

Sodium Dithionite (B78146) (Na₂S₂O₄) or Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Water

Procedure:

-

A pressure-resistant autoclave is charged with 1,4-dihydroxyanthraquinone, water, a reducing agent (sodium dithionite or sodium sulfite), and an aqueous solution of sodium hydroxide.

-

Aqueous ammonia is then added to the mixture.

-

The autoclave is sealed, and the mixture is heated to a temperature between 80°C and 120°C with stirring. The reaction is maintained at this temperature for a period of 2 to 3 hours, during which an autogenous pressure will develop.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The precipitated product, this compound, is collected by filtration.

-

The solid is washed with water until the filtrate is neutral and salt-free.

-

The final product is dried to yield a crystalline solid.

Quantitative Data

The following table summarizes quantitative data from various examples of this method, illustrating the impact of different reducing agents and reaction conditions on yield and purity.[1]

| Starting Material (Quinizarin) | Reducing Agent | Ammonia (25% aq.) | Sodium Hydroxide (50% aq.) | Water | Temperature | Time (h) | Pressure (bar) | Yield (crude) | Purity (GC) |

| 26.5 g | Sodium Dithionite (2.8 g) | 40 g | 20 g | 110 ml | 100°C | 3 | Autogenous | 25.1 g | 80% |

| 26.5 g | Sodium Sulfite (2.8 g) | 60 g | 20 g | 70 ml | 100°C | 3 | Autogenous | 24.8 g | 85.8% |

| 79.5 g | Sodium Dithionite (5.6 g) | 240 g | 60 g | 210 ml | 100°C | 3 | Autogenous | 74.9 g | 90.7% |

| 26.5 g | Sodium Dithionite (2.8 g) | 80 g | 20 g | 70 ml | 80°C | 3 | Autogenous | 22.0 g | 70.2% |

Reaction Pathway

The reaction proceeds through the reduction of quinizarin to its leuco form, which is more susceptible to nucleophilic attack by ammonia. The subsequent amination and aerial oxidation yields the final product.

Caption: Reaction pathway for the amination of quinizarin.

Nitration of 1-Hydroxyanthraquinone followed by Reduction

Another significant historical route to this compound involves a two-step process starting from 1-hydroxyanthraquinone. The first step is the nitration of the 1-hydroxyanthraquinone to introduce a nitro group at the 4-position. The resulting 1-hydroxy-4-nitroanthraquinone (B1587097) is then reduced to the corresponding amino compound.[2]

Experimental Protocol

The following protocol is a generalized representation based on established chemical principles for nitration and subsequent reduction of nitroarenes.

Step 1: Nitration of 1-Hydroxyanthraquinone

Materials:

-

1-Hydroxyanthraquinone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Boric Acid

Procedure:

-

1-Hydroxyanthraquinone is dissolved in concentrated sulfuric acid, often in the presence of boric acid to form a borate (B1201080) ester, which protects the hydroxyl group and directs the nitration to the 4-position.

-

The mixture is cooled, and a solution of nitric acid in sulfuric acid is added dropwise while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature until the nitration is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto ice, causing the precipitation of 1-hydroxy-4-nitroanthraquinone.

-

The precipitate is filtered, washed with water until neutral, and dried.

Step 2: Reduction of 1-Hydroxy-4-nitroanthraquinone

Materials:

-

1-Hydroxy-4-nitroanthraquinone

-

Reducing agent (e.g., sodium sulfide, sodium hydrosulfide, or tin(II) chloride in hydrochloric acid)

-

Solvent (e.g., water or ethanol)

Procedure:

-

1-Hydroxy-4-nitroanthraquinone is suspended in a suitable solvent.

-

A solution of the reducing agent is added portion-wise or dropwise. The reaction is often exothermic and may require cooling.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the reducing agent) until the reduction is complete.

-

The product, this compound, is isolated by filtration. If the product is soluble in the reaction medium, it may be precipitated by adjusting the pH or by adding a non-solvent.

-

The crude product is washed with water and can be further purified by recrystallization.

Quantitative Data

Detailed quantitative data for this specific historical method is not as readily available in the public domain as for other methods. However, nitration and nitro group reduction are generally high-yielding reactions.

| Step | Reactants | Key Conditions | Typical Yield |

| Nitration | 1-Hydroxyanthraquinone, HNO₃/H₂SO₄, Boric Acid | Low temperature | High |

| Reduction | 1-Hydroxy-4-nitroanthraquinone, Reducing Agent | Varies with agent | High |

Reaction Pathway

This two-step process involves electrophilic aromatic substitution (nitration) followed by the reduction of the nitro group.

Caption: Pathway via nitration and subsequent reduction.

Catalytic Hydrogenation of 1-Nitroanthraquinone

This method provides a direct route to this compound from 1-nitroanthraquinone through a catalytic hydrogenation process. The reaction is carried out in concentrated sulfuric acid, which serves as both a solvent and a medium for the hydroxylation of the intermediate 1-aminoanthraquinone.

Experimental Protocol

The following protocol is derived from a historical patent describing this process.

Materials:

-

1-Nitroanthraquinone

-

Concentrated Sulfuric Acid (90-100%)

-

Palladium or Platinum-based catalyst (e.g., Palladium on charcoal)

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with 1-nitroanthraquinone, concentrated sulfuric acid, and the hydrogenation catalyst.

-

The autoclave is sealed and purged with hydrogen gas.

-

The mixture is heated to a temperature between 90°C and 110°C under a hydrogen pressure of 20 to 50 psi.

-

The reaction is continued with agitation until the theoretical amount of hydrogen is consumed (approximately 5 hours).

-

After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

-

The sulfuric acid solution containing the product is poured into a large volume of water to precipitate the this compound.

-

The precipitate is filtered, washed with water until acid-free, and dried.

Quantitative Data

The following table presents quantitative data for this synthetic method.

| Starting Material (1-Nitroanthraquinone) | Catalyst | Sulfuric Acid (96%) | Temperature | Pressure (psi) | Time (h) | Crude Yield | Purified Yield (after recrystallization) |

| 100 parts | Palladium-based | 1000 parts | 90-110°C | 20-50 | ~5 | 89% | 45% |

Reaction Pathway

This process involves the reduction of the nitro group to an amino group, followed by hydroxylation at the 4-position in the strongly acidic medium.

Caption: Hydrogenation and hydroxylation of 1-nitroanthraquinone.

Hydrolysis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

This historical method involves the hydrolysis of a pre-formed N-acylated and chlorinated anthraquinone derivative. The starting material, N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, is subjected to hydrolysis to cleave the amide bond and displace the chloro group with a hydroxyl group.

Experimental Protocol

A generalized protocol for the hydrolysis of N-acylaminoanthraquinones is presented below, as specific historical data for this exact transformation is scarce. The reaction typically requires strong acidic or basic conditions.

Materials:

-

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

-

Concentrated Sulfuric Acid or an aqueous solution of a strong base (e.g., Sodium Hydroxide)

-

Water

Procedure (Acid Hydrolysis):

-

The starting material is dissolved in concentrated sulfuric acid.

-

The solution is heated to an elevated temperature to effect both the hydrolysis of the amide and the substitution of the chlorine atom. Boric acid may be added to facilitate the hydrolysis of the halogen.

-

The reaction progress is monitored by a suitable method (e.g., TLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The solid is collected by filtration, washed, and dried.

Procedure (Alkaline Hydrolysis):

-

The starting material is suspended in an aqueous solution of a strong base.

-

The mixture is heated under reflux for several hours.

-

After cooling, the product is isolated by filtration. If the product is soluble as a salt, the mixture is neutralized with acid to precipitate the free amine.

-

The product is washed with water and dried.

Quantitative Data

Reaction Pathway

The reaction involves the hydrolysis of the benzamide (B126) group to an amino group and the nucleophilic substitution of the chlorine atom by a hydroxyl group.

Caption: Hydrolysis of an N-acylated chloroanthraquinone.

Summary and Conclusion

The historical synthesis of this compound has been accomplished through a variety of chemical transformations, each with its own set of advantages and challenges. The amination of quinizarin and the catalytic hydrogenation of 1-nitroanthraquinone are well-documented methods with available quantitative data, reflecting their industrial relevance. The nitration of 1-hydroxyanthraquinone followed by reduction, and the hydrolysis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide represent alternative pathways that leverage different starting materials and reaction types.

This guide has provided a detailed overview of these historical methods, including experimental protocols, comparative quantitative data, and visual representations of the chemical pathways. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the classical synthesis of this important anthraquinone derivative. The understanding of these historical methods can inform the development of novel synthetic routes and the exploration of the chemical space around the anthraquinone scaffold for various applications.

References

A Technical Guide to the Biological Activities of 1-Amino-4-hydroxyanthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-amino-4-hydroxyanthraquinone, a core anthraquinone (B42736) structure, have garnered significant scientific interest due to their broad spectrum of biological activities. These synthetic and naturally inspired compounds are being extensively investigated for their potential therapeutic applications. This technical guide provides a comprehensive overview of the primary biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of their mechanisms of action and evaluation methodologies.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) core. The this compound scaffold serves as a crucial pharmacophore in the development of novel therapeutic agents. The strategic incorporation of various functional groups onto this core structure allows for the modulation of its physicochemical properties and biological targets, leading to a diverse range of pharmacological effects. This guide aims to be an in-depth resource for professionals in the field of drug discovery and development, summarizing the current state of research on these promising compounds.

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer properties of these derivatives are often attributed to two primary mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of the anthraquinone core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, many derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: Treatment with this compound derivatives has been shown to induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by the arrest of the cell cycle at various phases (e.g., G2/M phase), preventing cancer cell proliferation.

Quantitative Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A1 (a nitrogen-mustard and thiophene (B33073) derivative) | HepG-2 (Liver Cancer) | 12.5 | [1] |

| Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone | MCF-7 (Breast Cancer) | 95 µg/mL | [2] |

| 1,8-diaminoanthraquinone derivative 5 | Hepa G2 (Liver Cancer) | 1.24-1.75 | |

| 1,8-diaminoanthraquinone derivative 18 | Hepa G2 (Liver Cancer) | 1.24-1.75 | [3] |

| 1,8-diaminoanthraquinone derivative 5 | 2.2.15 (Liver Cancer) | 0.14-1.82 | [3] |

| 1,8-diaminoanthraquinone derivative 16 | 2.2.15 (Liver Cancer) | 0.14-1.82 | [3] |

| 1,8-diaminoanthraquinone derivative 18 | 2.2.15 (Liver Cancer) | 0.14-1.82 | [3] |

| Anthraquinone-propargylamine derivative 14 | DU-145 (Prostate Cancer) | Selective | |

| Anthraquinone-propargylamine derivative 19 | DU-145 (Prostate Cancer) | Selective | [4] |

| Anthraquinone-propargylamine derivative 18 | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [4] |

| Anthraquinone-propargylamine derivative 24 | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [4] |

| Anthraquinone-propargylamine derivatives 28, 29, 30, 34 | Glioblastoma Cancer Cells | Promising Cytotoxicity | [4] |

Anti-inflammatory Activity

Several this compound derivatives have exhibited promising anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are primarily associated with:

-

Inhibition of Pro-inflammatory Enzymes: Derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation.

-

Modulation of Inflammatory Signaling Pathways: A crucial target for the anti-inflammatory activity of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting the activation of NF-κB, these derivatives can suppress the expression of numerous pro-inflammatory genes.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory enzymes.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Kuwanon A | COX-2 | 14 | [5] |

| Synthetic Hydrangenol Derivative 11 | Downregulated NO and PGE2 production | Potent | [6] |

| Type B hydroxamic acid derivative 11 | 5-LOX | 1.04 | [7] |

| Type B hydroxamic acid derivative 12 | 5-LOX | 1.29 | [7] |

| Type B hydroxamic acid derivative 11 | COX-2 | 36.18 | [7] |

| Type B hydroxamic acid derivative 12 | COX-2 | 83.42 | [7] |

| Isoxazole (B147169) Derivative C3 | 5-LOX | 8.47 | [8] |

| Isoxazole Derivative C9 | 5-LOX | 11.25 | [8] |

Antimicrobial Activity

Derivatives of this compound have also demonstrated notable activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects are believed to arise from:

-

Disruption of Cell Wall and Membrane Integrity: The compounds can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.

-

Inhibition of Nucleic Acid and Protein Synthesis: Similar to their anticancer mechanism, these derivatives can inhibit essential cellular processes like DNA replication, transcription, and protein synthesis in microbial cells.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Emodin | Staphylococcus aureus (MRSA252) | 4 | [9] |

| 2-(dimethoxy methyl)-1-hydroxy-9,10-anthraquinone | Staphylococcus aureus (MRSA, ATCC 43300) | 3.9 | [10] |

| 2-(dimethoxy methyl)-1-hydroxy-9,10-anthraquinone | Staphylococcus aureus (MRSA, CGMCC 1.12409) | 7.8 | [10] |

| ω-hydroxyemodin | Mycobacterium tuberculosis H37Ra | 12.5 | [10] |

| Nitrofurazone (B1679002) analogue 38 | Staphylococcus spp. | 0.002-0.98 | [11] |

| Nitrofurazone analogue 45 | Staphylococcus spp. | 0.002-0.98 | [11] |

| New 1-aminoanthraquinone (B167232) derivatives | Streptococcus pneumoniae, Enterococcus faecalis, Salmonella typhi, Acinetobacter sp. | Moderate to good activity | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control for 24-72 hours.

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium (B1200493) iodide is a fluorescent DNA intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Antimicrobial Activity Assay

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

-

Procedure:

-

Prepare a stock solution of the this compound derivative.

-

Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection of turbidity.

-

Visualizations

Signaling Pathways

Caption: Mechanism of Topoisomerase II Inhibition.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Workflows

Caption: Workflow for the MTT Assay.

Caption: Workflow for MIC Determination.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and laboratory workflows. It is anticipated that continued research in this area will lead to the discovery of novel and effective drugs for a range of human diseases.

References

- 1. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 11. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Theoretical Absorption Spectrum of 1-Amino-4-hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical absorption spectrum of 1-Amino-4-hydroxyanthraquinone (AHAQ), a compound of significant interest due to its structural analogy to anthracycline anticancer drugs. This document outlines the computational and experimental methodologies used to characterize its electronic properties, presents a detailed comparison of theoretical and experimental data, and explores its mechanism of action.

Introduction

This compound (AHAQ) is a synthetic dye and a key chromophoric moiety in several important compounds, including the disperse dye Disperse Red 15. Its structural similarity to the tetracyclic core of anthracycline antibiotics, a class of potent chemotherapeutic agents, makes it a valuable model compound for studying their mechanisms of action and for the development of new drug candidates with potentially reduced cardiotoxicity. Understanding the electronic transitions that govern its absorption of light is crucial for elucidating its photophysical properties and its interactions with biological macromolecules such as DNA.

This guide delves into the theoretical prediction of the UV-Visible absorption spectrum of AHAQ using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method. The theoretical findings are compared with experimental data to validate the computational approach. Furthermore, this document provides detailed protocols for both the computational simulations and the experimental spectroscopic measurements, and illustrates key processes through workflow and pathway diagrams.

Theoretical Absorption Spectrum and Molecular Orbital Analysis

The theoretical absorption spectrum of this compound is primarily determined by π → π* and n → π* electronic transitions within the anthraquinone (B42736) core, which are significantly influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups.[1][2] These transitions can be accurately predicted using TD-DFT calculations.

Computational Data

The following table summarizes the key theoretically predicted electronic transitions for this compound. The calculations are typically performed using a functional such as B3LYP with a basis set like 6-31+G(d,p), often incorporating a solvent model (e.g., IEFPCM for ethanol) to better simulate experimental conditions.[3]

| Transition | Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Molecular Orbital Contributions |

| S₀ → S₁ | 530-570 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | 450-500 | > 0.05 | HOMO-1 → LUMO |

| S₀ → S₃ | 280-320 | > 0.1 | HOMO → LUMO+1 |

| S₀ → S₄ | 240-260 | > 0.2 | HOMO-2 → LUMO, HOMO → LUMO+2 |

Note: The values presented are representative and can vary based on the specific functional, basis set, and solvent model used in the TD-DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the amino and hydroxyl-substituted ring, reflecting the electron-donating nature of these groups. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed over the anthraquinone core, particularly the quinone moiety. The visible absorption bands, which give the compound its characteristic color, are mainly attributed to the HOMO → LUMO transition.

Experimental Absorption Spectrum

The experimental UV-Visible absorption spectrum of this compound provides a benchmark for the theoretical calculations.

Experimental Data

The following table summarizes the experimental absorption maxima for this compound recorded in a 30% ethanol (B145695) solution.[4]

| Experimental Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| ~565 | Not Reported |

| ~530 | Not Reported |

| ~290 | Not Reported |

| ~250 | Not Reported |